2-Ethyl-5-(4-(methylthio)phenyl)oxazole
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Overview
Description
2-Ethyl-5-(4-(methylthio)phenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by an ethyl group at the 2-position and a 4-(methylthio)phenyl group at the 5-position. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(4-(methylthio)phenyl)oxazole can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the cyclization of β-hydroxy amides using reagents like DAST or Deoxo-Fluor . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.
Industrial Production Methods
Industrial production of oxazole derivatives often employs scalable methods that can be optimized for large-scale synthesis. Techniques such as palladium-catalyzed arylation and the use of ionic liquids for one-pot synthesis are commonly used . These methods allow for efficient production while maintaining the desired chemical properties of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(4-(methylthio)phenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethyl-5-(4-(methylthio)phenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(4-(methylthio)phenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one: Known for its versatility in synthesizing novel heterocyclic scaffolds.
Uniqueness
2-Ethyl-5-(4-(methylthio)phenyl)oxazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-ethyl-5-(4-methylsulfanylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C12H13NOS/c1-3-12-13-8-11(14-12)9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
ADATZDJCPIIANE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(O1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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